molecular formula C10H14N2O B6315612 (3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile CAS No. 1462290-14-7

(3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B6315612
CAS No.: 1462290-14-7
M. Wt: 178.23 g/mol
InChI Key: SZAXPOWMECBBEK-SCZZXKLOSA-N
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Description

(3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with a unique structure that includes a cyclopropyl group, an ethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclopropyl ketone in the presence of a base to form the desired pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed for the purification of the compound to ensure high purity and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

(3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-Hydroxy-De-O-methyllasiodiplodin: A compound with a similar chiral structure but different functional groups.

    Adamantanyl-1,3,4-oxadiazol hybrids: Compounds that share structural similarities and are investigated for their potential as kinase inhibitors.

Uniqueness

(3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3R,5R)-3-cyclopropyl-5-ethyl-2-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-8-5-10(6-11,7-3-4-7)9(13)12-8/h7-8H,2-5H2,1H3,(H,12,13)/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAXPOWMECBBEK-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C(=O)N1)(C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@](C(=O)N1)(C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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